molecular formula C18H22N4O2 B11002900 N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide

N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B11002900
M. Wt: 326.4 g/mol
InChI Key: AUQZMAGXHSCQRN-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide is a synthetic organic compound that features both an imidazole and an indole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-halo ketone with an amine.

    Formation of the indole ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the imidazole and indole rings: This step involves the formation of an ether linkage between the two rings, typically using a base-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide would depend on its specific biological target. Generally, compounds with imidazole and indole moieties can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both imidazole and indole rings, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-2-[1-(3-methylbutyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C18H22N4O2/c1-13(2)6-10-22-11-7-14-15(22)4-3-5-16(14)24-12-17(23)21-18-19-8-9-20-18/h3-5,7-9,11,13H,6,10,12H2,1-2H3,(H2,19,20,21,23)

InChI Key

AUQZMAGXHSCQRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=CN3

Origin of Product

United States

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